![molecular formula C20H18N2S B5801397 N-2-biphenylyl-N'-(3-methylphenyl)thiourea CAS No. 66151-93-7](/img/structure/B5801397.png)
N-2-biphenylyl-N'-(3-methylphenyl)thiourea
Overview
Description
N-2-biphenylyl-N'-(3-methylphenyl)thiourea, also known as BTMPT, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. BTMPT is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 305.43 g/mol.
Mechanism of Action
The mechanism of action of N-2-biphenylyl-N'-(3-methylphenyl)thiourea is not fully understood, but it is believed to act as an inhibitor of various enzymes, including cytochrome P450 and monoamine oxidase. This inhibition may lead to the accumulation of toxic metabolites and ultimately cell death.
Biochemical and Physiological Effects:
N-2-biphenylyl-N'-(3-methylphenyl)thiourea has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and disruption of mitochondrial function. These effects are believed to be due to the compound's ability to inhibit enzymes involved in cellular metabolism.
Advantages and Limitations for Lab Experiments
N-2-biphenylyl-N'-(3-methylphenyl)thiourea has several advantages for use in lab experiments, including its high purity, stability, and solubility in organic solvents. However, the compound's potential toxicity and lack of specificity for certain enzymes may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on N-2-biphenylyl-N'-(3-methylphenyl)thiourea, including further investigation of its anticancer properties, exploration of its potential as a tool for enzyme inhibition studies, and examination of its environmental impact and potential as a pollutant indicator. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects.
Synthesis Methods
N-2-biphenylyl-N'-(3-methylphenyl)thiourea can be synthesized through a variety of methods, including the reaction of 2-biphenylamine with 3-methylphenyl isothiocyanate. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity.
Scientific Research Applications
N-2-biphenylyl-N'-(3-methylphenyl)thiourea has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, N-2-biphenylyl-N'-(3-methylphenyl)thiourea has been investigated for its potential as an anticancer agent, with promising results in preclinical studies. In biochemistry, N-2-biphenylyl-N'-(3-methylphenyl)thiourea has been used as a tool to study the role of thiourea derivatives in enzyme inhibition. In environmental science, N-2-biphenylyl-N'-(3-methylphenyl)thiourea has been studied for its potential as a pollutant indicator.
properties
IUPAC Name |
1-(3-methylphenyl)-3-(2-phenylphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2S/c1-15-8-7-11-17(14-15)21-20(23)22-19-13-6-5-12-18(19)16-9-3-2-4-10-16/h2-14H,1H3,(H2,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJUBUQMLOKZHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=CC=CC=C2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359625 | |
Record name | STK131807 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Biphenyl-2-yl-3-(3-methylphenyl)thiourea | |
CAS RN |
66151-93-7 | |
Record name | NSC289611 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289611 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | STK131807 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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